Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate
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Overview
Description
Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate is a heterocyclic compound that features a fused furo-pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds used in various industries.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate can be compared with other similar compounds such as:
4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones: These compounds also feature a fused furo-pyridine ring system and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine share structural similarities and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H7ClN2O3 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H7ClN2O3/c1-13-8(12)7-10-5-3-14-2-4(5)6(9)11-7/h2-3H2,1H3 |
InChI Key |
YZIAHLIWLNZWMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(COC2)C(=N1)Cl |
Origin of Product |
United States |
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